molecular formula C9H13NO2 B1649420 4-Methoxy-2,3,5-trimethylpyridine 1-oxide CAS No. 86604-80-0

4-Methoxy-2,3,5-trimethylpyridine 1-oxide

Cat. No. B1649420
Key on ui cas rn: 86604-80-0
M. Wt: 167.2 g/mol
InChI Key: JOXZAMWCPXYFKC-UHFFFAOYSA-N
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Patent
US04544750

Procedure details

2,3,5-trimethyl-pyridine-N-oxide (1457 g, 10 moles) was dissolved in conc. H2SO4 (1200 ml, 22.08 moles) in a 50 liters reaction vessel. A nitration solution (1750 ml, 32.2 moles conc. H2SO4 and 2065 ml, 29.84 moles 65% HNO3) was added at 90° C. during 1 hour. The solution was stirred at 90° for 1.5 hours and thereafter cooled to 30° C. The pH of the reaction mixture was then adjusted by adding 10M NaOH (11.65 liters, 116.5 moles) during cooling with water so that the temperature was kept below 40° C. The NaOH was added during about 2 hours. Thereafter CH2Cl2 (25 liters) was added and the mixture stirred vigorously for 30 minutes. The phases formed were separated and the CH2Cl2 -phase was transferred to a 100 liters reaction vessel. The water phase was discarded. The methylenechloride was distilled off. To the remainder was added 15 l of toluene which was then distilled off under reduced pressure, followed by another 15 l portion of toluene which was also removed by distillation. 8 liters of methanol was added and the mixture heated to boiling temperature. A solution of NaOH (595 g, 14.9 moles) in CH3OH (16 liters) was added during about 1.5 hours. The reaction mixture obtained was cooled and its pH adjusted to 8 using conc. H2SO4 (250 ml, 4.6 moles). Remaining methanol was distilled off and CH2Cl2 (20 liters) was added to the remainder. The mixture was stirred for about 30 minutes and inorganic salts were filtered off and washed with CH2Cl2. The filtrates obtained were pooled and evaporated, yielding 1287 g of 2,3,5-trimethyl-4-methoxy-pyridine-N-oxide with a purity of 89%. The identity of the reaction product was confirmed with 1H and 13C NMR. 1H-NMR: δ(COCl3) 2.22(s,3H),2.27(s,3H),2.51(s,3H),3.81(s,3H),8.18(s,1H).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
25 L
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1457 g
Type
reactant
Reaction Step Four
Name
Quantity
1200 mL
Type
reactant
Reaction Step Four
Name
Quantity
1750 mL
Type
reactant
Reaction Step Five
Name
Quantity
2065 mL
Type
reactant
Reaction Step Five
Name
Quantity
11.65 L
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
595 g
Type
reactant
Reaction Step Eight
Name
Quantity
16 L
Type
reactant
Reaction Step Eight
Name
Quantity
250 mL
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([CH3:9])=[CH:4][N+:3]=1[O-:10].OS(O)(=O)=O.[N+]([O-])(O)=O.[OH-:20].[Na+].[CH3:22]O>O.C(Cl)Cl>[CH3:1][C:2]1[C:7]([CH3:8])=[C:6]([O:20][CH3:22])[C:5]([CH3:9])=[CH:4][N+:3]=1[O-:10] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
25 L
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
1457 g
Type
reactant
Smiles
CC1=[N+](C=C(C=C1C)C)[O-]
Name
Quantity
1200 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Five
Name
Quantity
1750 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
2065 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Six
Name
Quantity
11.65 L
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Eight
Name
Quantity
595 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
16 L
Type
reactant
Smiles
CO
Step Nine
Name
Quantity
250 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 90° for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept below 40° C
STIRRING
Type
STIRRING
Details
the mixture stirred vigorously for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The phases formed
CUSTOM
Type
CUSTOM
Details
were separated
CUSTOM
Type
CUSTOM
Details
the CH2Cl2 -phase was transferred to a 100 liters reaction vessel
DISTILLATION
Type
DISTILLATION
Details
The methylenechloride was distilled off
ADDITION
Type
ADDITION
Details
To the remainder was added 15 l of toluene which
DISTILLATION
Type
DISTILLATION
Details
was then distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
was also removed by distillation
ADDITION
Type
ADDITION
Details
8 liters of methanol was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
CUSTOM
Type
CUSTOM
Details
The reaction mixture obtained
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
DISTILLATION
Type
DISTILLATION
Details
Remaining methanol was distilled off
ADDITION
Type
ADDITION
Details
CH2Cl2 (20 liters) was added to the remainder
STIRRING
Type
STIRRING
Details
The mixture was stirred for about 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
inorganic salts were filtered off
WASH
Type
WASH
Details
washed with CH2Cl2
CUSTOM
Type
CUSTOM
Details
The filtrates obtained
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC1=[N+](C=C(C(=C1C)OC)C)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1287 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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